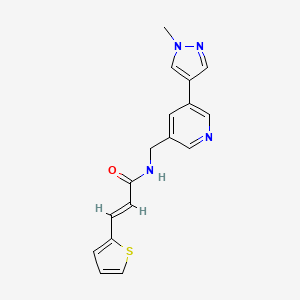

(E)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide

Description

The compound (E)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a small-molecule acrylamide derivative featuring a pyridine core substituted with a methyl-pyrazole moiety and a thiophene-linked acrylamide side chain. Its structure integrates heterocyclic systems (pyrazole, pyridine, thiophene) known for modulating pharmacological properties, including kinase inhibition and anticancer activity .

Properties

IUPAC Name |

(E)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS/c1-21-12-15(11-20-21)14-7-13(8-18-10-14)9-19-17(22)5-4-16-3-2-6-23-16/h2-8,10-12H,9H2,1H3,(H,19,22)/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHXSOFMIZIZGV-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The compound's molecular formula is , with a molecular weight of 324.4 g/mol. Its structure features a thiophene ring, a pyridine moiety, and a pyrazole fragment, which contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 324.4 g/mol |

| CAS Number | 2035000-23-6 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical biochemical pathways. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes and cancer progression. Studies indicate that similar compounds exhibit selective COX-II inhibition with low ulcerogenic effects .

- DNA Interaction : Research has demonstrated that derivatives of this compound can cleave plasmid DNA, suggesting potential applications in cancer therapy through mechanisms involving DNA damage . The binding affinity towards calf thymus DNA (CT-DNA) has been evaluated using UV–Vis spectroscopy, revealing significant interaction characteristics .

- Antiproliferative Activity : In vitro studies have shown that the compound exhibits cytotoxic effects against various human cancer cell lines, such as HCT116 and MDA-MB-231 . The antiproliferative activity correlates with the structural features of the compound, which facilitate interaction with cellular targets.

Research Findings

Recent studies have provided insights into the biological efficacy and therapeutic potential of this compound:

In Vitro Studies

- COX-II Inhibition : The compound was tested alongside related pyrazole derivatives, demonstrating effective COX-II inhibition with reported IC50 values indicating significant potency compared to standard anti-inflammatory drugs like Celecoxib .

- Cytotoxicity : In vitro assays indicated that the compound could inhibit the growth of cancer cells with IC50 values ranging from 0.52 μM to 22.25 μM against COX enzymes, highlighting its potential as a lead compound for further development in cancer therapeutics .

Case Studies

Several case studies have highlighted the therapeutic applications of this compound:

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the development of anticancer agents. Research indicates that compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds containing pyrazole and thiophene moieties have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

A study conducted by the National Cancer Institute evaluated the anticancer activity of related compounds through a single-dose assay across a panel of approximately sixty cancer cell lines. The results indicated a mean growth inhibition rate that suggests potential for developing new therapeutic agents targeting cancer .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes linked to metabolic disorders. For example, it may inhibit 11β-hydroxysteroid dehydrogenase type 1, which is relevant for treating conditions like metabolic syndrome, type 2 diabetes, and obesity. Such enzyme inhibitors can help manage insulin resistance and associated cardiovascular disorders .

Organic Electronics

In material science, (E)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide can be utilized in organic electronics due to its conductive properties. The incorporation of thiophene units often enhances the electronic properties of polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies have shown that thiophene-containing compounds can improve charge transport and stability in these applications .

Case Study 1: Anticancer Efficacy

A synthesized derivative of the compound was tested against various human tumor cell lines, revealing an average GI50 value indicating effective cytotoxicity. The study highlighted the structure–activity relationship (SAR) that could guide further modifications to enhance potency .

| Compound | GI50 Value (µM) | Cell Line Tested |

|---|---|---|

| Compound A | 15.72 | A549 (Lung Cancer) |

| Compound B | 12.53 | MCF7 (Breast Cancer) |

Case Study 2: Enzyme Inhibition

Research on similar pyrazole derivatives demonstrated their role as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1. These findings suggest that modifications to the core structure could yield compounds with enhanced therapeutic profiles for metabolic disorders .

| Compound | Inhibition (%) | Target Enzyme |

|---|---|---|

| Compound C | 85% | 11β-HSD1 |

| Compound D | 78% | 11β-HSD1 |

Chemical Reactions Analysis

Reactivity Profile and Key Functional Groups

The compound’s reactivity arises from:

-

Acrylamide core : The α,β-unsaturated carbonyl system participates in conjugate additions and cycloadditions.

-

Pyridine ring : Electron-deficient nature supports electrophilic substitution and coordination chemistry.

-

Thiophene moiety : Aromaticity allows electrophilic substitution at the 5-position.

-

Pyrazole ring : The 1-methyl group sterically shields the NH site, limiting its involvement in alkylation.

Table 1: Key Synthetic Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | Knoevenagel Condensation | Pyrazole aldehyde + acrylamide precursor, ethanol, base, reflux | 85–90% | |

| 2 | Amide Coupling | EDCI/DMAP, room temperature | 75% |

Example pathway:

-

Knoevenagel condensation between 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carbaldehyde and 3-(thiophen-2-yl)acrylic acid derivatives under basic conditions forms the α,β-unsaturated backbone .

-

Amide bond formation via carbodiimide-mediated coupling introduces the N-((pyridinyl)methyl) group .

Electrophilic Substitution Reactions

The thiophene and pyridine rings undergo selective electrophilic attacks:

Thiophene Reactivity:

-

Sulfonation : Concentrated H₂SO₄ at 0°C targets the 5-position due to electron-donating effects of sulfur.

-

Nitration : HNO₃/H₂SO₄ mixture introduces nitro groups predominantly at the 5-position.

Pyridine Reactivity:

-

Limited electrophilic substitution due to electron-withdrawing effects of adjacent groups. Halogenation (e.g., Cl₂, FeCl₃) occu

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

- Substituent Diversity: The target compound lacks electron-withdrawing groups (e.g., nitro in 5112 or cyano in compound 3 ), which may influence electronic properties and binding affinity.

- Synthetic Flexibility : Analogues like 5112 and compound 3 employ cyclization/cycloaddition strategies, whereas the target compound’s synthesis likely relies on stepwise condensation, as seen in related acrylamides .

Crystallographic and Conformational Analysis

- Compound 3 : X-ray crystallography reveals planar geometry in the pyrazole-thiophene system, with bond lengths (C–N: 1.34 Å, C–S: 1.71 Å) typical for aromatic heterocycles .

- Target Compound: No crystallographic data are reported, but molecular modeling could predict similar planarity in the acrylamide-thiophene linkage, favoring π-π stacking interactions in biological targets.

Q & A

Basic: What are the recommended synthetic routes and characterization methods for this acrylamide derivative?

Answer:

The synthesis of structurally related acrylamides typically involves:

- Step 1 : Condensation of pyridine/pyrazole precursors (e.g., 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethanamine) with thiophene-containing acryloyl chlorides or activated esters under anhydrous conditions .

- Step 2 : Purification via recrystallization using solvents like ethanol or methanol.

- Characterization :

- IR spectroscopy to confirm acrylamide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- ¹H/¹³C NMR to verify stereochemistry (E/Z configuration) and substitution patterns (e.g., thiophene proton integration at δ 6.8–7.4 ppm) .

- Mass spectrometry (LC-MS) for molecular weight confirmation and purity assessment .

Basic: How is the stereochemical integrity (E-configuration) of the acrylamide moiety validated?

Answer:

The E-configuration is confirmed via:

- NMR coupling constants : Trans-vinylic protons (J = 12–16 Hz) in the acrylamide group .

- X-ray crystallography : For unambiguous structural determination (e.g., bond angles and dihedral angles between the pyridine, pyrazole, and thiophene moieties) .

Advanced: What computational strategies are used to predict biological activity and optimize structure-activity relationships (SAR)?

Answer:

Advanced SAR studies employ:

- Molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or ion channels) .

- PASS program for in silico prediction of biological activity profiles (e.g., apoptosis induction or kinase inhibition) .

- DFT calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Advanced: How are crystallographic data utilized to resolve structural ambiguities in related compounds?

Answer:

- Single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) determines bond lengths, angles, and packing interactions .

- Crystallographic software (e.g., SHELX, Olex2) refines structures and validates hydrogen-bonding networks (e.g., N–H···O interactions in acrylamides) .

Advanced: How should researchers address contradictions in biological activity data across similar compounds?

Answer:

- Dose-response assays : Compare IC₅₀ values across multiple cell lines (e.g., cancer vs. normal cells) .

- Mechanistic studies : Use Western blotting to assess downstream biomarkers (e.g., caspase-3 for apoptosis) .

- Solubility controls : Verify that activity differences are not due to DMSO artifacts .

Advanced: What experimental design principles optimize reaction yields for pyrazole-pyridine hybrids?

Answer:

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., temperature, solvent ratio) using response surface methodology .

- Flow chemistry : Enhances reproducibility and scalability of multi-step syntheses (e.g., Omura-Sharma-Swern oxidation for intermediates) .

Advanced: How is metabolic stability assessed for thiophene-containing acrylamides?

Answer:

- Microsomal assays : Incubate compounds with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .

- CYP450 inhibition assays : Identify metabolic liabilities using fluorogenic substrates .

Advanced: What strategies mitigate synthetic challenges in introducing trifluoromethyl groups?

Answer:

- Electrophilic fluorination : Use Selectfluor® or Umemoto reagents for regioselective CF₃ incorporation .

- Protecting groups : Shield reactive pyrazole NH groups during harsh fluorination conditions .

Table 1: Key Physicochemical Properties of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.